molecular formula C23H22N4S B2991216 4-[4-(4-Methylphenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine CAS No. 433311-33-2

4-[4-(4-Methylphenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B2991216
CAS No.: 433311-33-2
M. Wt: 386.52
InChI Key: ALXSNVZXNAHKPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(4-Methylphenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C23H22N4S and its molecular weight is 386.52. The purity is usually 95%.
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Biological Activity

4-[4-(4-Methylphenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C23H22N4S
  • Molar Mass : 386.51 g/mol
  • CAS Number : 433311-33-2

The compound is recognized for its ability to inhibit cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9. These kinases play crucial roles in cell cycle regulation and transcription processes, making them significant targets for cancer treatment. The inhibition of these enzymes can lead to reduced cell proliferation and increased apoptosis in tumor cells.

Inhibition Potency

Recent studies have demonstrated that this compound exhibits potent inhibitory effects on CDK2 and CDK9:

  • CDK2 IC50 : 0.004 μM
  • CDK9 IC50 : 0.009 μM

These values indicate a substantial improvement over previous lead compounds, showcasing the compound's potential as a therapeutic agent in oncology .

Biological Activity and Therapeutic Potential

The biological activity of this compound extends beyond kinase inhibition. It has been studied for its effects on various cancer types, including non-small cell lung cancer (NSCLC) and other solid tumors. The following sections summarize key findings from research studies.

Antitumor Activity

  • Mechanistic Studies : The compound was shown to effectively suppress both CDK2 and CDK9 protein levels, leading to cell cycle arrest and apoptosis in cancer cell lines.
  • Case Studies : In vitro studies demonstrated that treatment with this compound resulted in significant decreases in cell viability across multiple cancer cell lines.

Data Tables

The following table summarizes the biological activity data of this compound:

Target EnzymeIC50 Value (μM)Effect on Cancer Cells
CDK20.004Significant inhibition of proliferation
CDK90.009Induction of apoptosis

Research Findings

Several studies have explored the compound's biological activity:

  • Study on Kinase Inhibition : A study published in a peer-reviewed journal highlighted the dual inhibition of CDK2 and CDK9 by the compound, emphasizing its potential as a dual inhibitor in cancer therapy .
  • Crystallographic Studies : High-throughput screening methods have been utilized to assess the compound's binding affinity to target proteins, providing insights into its structural interactions .
  • Therapeutic Applications : Ongoing clinical trials are evaluating the efficacy of this compound in combination therapies for advanced cancers, particularly those resistant to conventional treatments.

Properties

IUPAC Name

4-[4-(4-methylphenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4S/c1-17-7-9-19(10-8-17)26-11-13-27(14-12-26)22-21-20(18-5-3-2-4-6-18)15-28-23(21)25-16-24-22/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXSNVZXNAHKPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.